2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate
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Overview
Description
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is a fluorinated organic compound known for its unique chemical properties. It is widely used as a fluoroalkylation agent in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with 2,2,2-trifluoroethanol. This reaction is usually carried out in the presence of a catalyst such as trimethylsilyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl iodides, and bromides. Typical reaction conditions involve the use of solvents like dichloromethane and catalysts such as palladium on activated charcoal .
Major Products Formed
Major products formed from these reactions include difluorocyclopropenes and difluorocarbene reagents, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into target molecules, thereby modifying their chemical and physical properties. This modification can affect molecular targets and pathways, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where the trifluoroethyl group is desired .
Properties
CAS No. |
108344-43-0 |
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Molecular Formula |
C4H2F6O4S |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C4H2F6O4S/c5-3(6,7)1-14-2(11)4(8,9)15(10,12)13/h1H2 |
InChI Key |
NDTGHQWFWJZEKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)S(=O)(=O)F |
Origin of Product |
United States |
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